Cas no 1337563-47-9 (7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide)

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide structure
1337563-47-9 structure
Product name:7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide
CAS No:1337563-47-9
MF:C13H13N3O2
Molecular Weight:243.26122
CID:1059430
PubChem ID:131668499

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide 化学的及び物理的性質

名前と識別子

    • 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide
    • 7,8,9,10-Tetrahydro-
    • DB-318221
    • 1337563-47-9
    • 8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide
    • 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1,4-dioxide
    • 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide
    • インチ: InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2
    • InChIKey: DCVCIIJCHZMPLT-UHFFFAOYSA-N
    • SMILES: c1c[n+](c2cc3c(cc2[n+]1[O-])C4CC3CNC4)[O-]

計算された属性

  • 精确分子量: 243.100776666g/mol
  • 同位素质量: 243.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 378
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.4Ų
  • XLogP3: -0.5

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • Boiling Point: 524.1±60.0 °C at 760 mmHg
  • フラッシュポイント: 270.8±32.9 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide Security Information

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T293955-5mg
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide
1337563-47-9
5mg
$ 184.00 2023-09-06
TRC
T293955-50mg
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide
1337563-47-9
50mg
$ 1453.00 2023-09-06

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide 関連文献

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxideに関する追加情報

Professional Introduction to Compound with CAS No. 1337563-47-9 and Product Name: 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide

The compound with the CAS number 1337563-47-9 and the product name 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a pyrazino[2,3-h]benzazepine core combined with a 1,4-dioxo substituent makes it a structurally complex and pharmacologically intriguing entity.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide structure incorporates elements that are known to enhance binding affinity and selectivity in biological targets. This compound has been studied for its potential role in modulating various neurological pathways. The pyrazino[2,3-h]benzazepine scaffold is particularly notable for its ability to interact with a range of receptors and enzymes involved in neurotransmission.

In the context of modern drug development, the synthesis and characterization of this compound have been driven by advancements in organic synthesis techniques. The introduction of the 1,4-dioxo group into the molecule introduces additional functionalization possibilities, allowing for further derivatization and optimization. This structural motif is often associated with enhanced metabolic stability and improved pharmacokinetic profiles.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Preclinical studies have indicated that derivatives of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide may exhibit properties similar to those of known neuroactive agents. The ability to fine-tune the structure while maintaining biological activity is a key goal in medicinal chemistry. Researchers are exploring various synthetic routes to modify this core structure while preserving its pharmacological efficacy.

The chemical properties of this compound also make it an attractive candidate for further investigation. The pyrazino[2,3-h]benzazepine core is known for its rigidity and planarity, which can contribute to strong binding interactions with biological targets. Additionally, the presence of the 1,4-dioxo group introduces polarity and hydrogen bonding capabilities, further enhancing its potential as a drug candidate.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. These tools have been instrumental in understanding how modifications to the 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide structure can influence its biological activity. By leveraging these computational methods alongside traditional experimental approaches, researchers can accelerate the discovery process.

The synthesis of complex heterocyclic compounds like this one often presents significant challenges. However, recent innovations in synthetic methodologies have made it possible to construct such molecules with greater efficiency and precision. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in achieving the desired stereochemistry and functional groups.

The potential therapeutic applications of this compound extend beyond neurological disorders. Preliminary data suggest that it may also exhibit anti-inflammatory and analgesic properties. These findings open up new avenues for research and development, particularly in conditions where pain management is a critical need.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets。 The 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide structure exemplifies how structural complexity can be leveraged to achieve desired pharmacological outcomes。 Further research is warranted to fully explore its potential as a therapeutic agent。

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